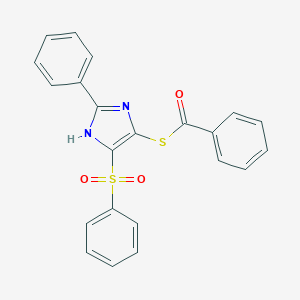
S-(2-フェニル-4-(フェニルスルホニル)-1H-イミダゾール-5-イル)ベンゾチオアート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl) benzothioate is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a sulfonyl group, and a benzothioate moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
科学的研究の応用
S-(2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl) benzothioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl) benzothioate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation, typically using phenylsulfonyl chloride in the presence of a base such as pyridine.
Formation of the Benzothioate Moiety: The benzothioate group is introduced through a thiolation reaction, often using benzoyl chloride and thiourea.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
S-(2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl) benzothioate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized further to form sulfone derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The benzothioate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothioate derivatives.
作用機序
The mechanism of action of S-(2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl) benzothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
類似化合物との比較
Similar Compounds
S-(2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl) benzothioate: shares similarities with other sulfonyl imidazole derivatives and benzothioate compounds.
Thiazole Derivatives: These compounds also contain sulfur and nitrogen atoms in their ring structures and exhibit diverse biological activities
Uniqueness
- The unique combination of the imidazole ring, sulfonyl group, and benzothioate moiety in S-(2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl) benzothioate provides distinct chemical properties and biological activities that are not commonly found in other compounds.
特性
IUPAC Name |
S-[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl] benzenecarbothioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3S2/c25-22(17-12-6-2-7-13-17)28-20-21(29(26,27)18-14-8-3-9-15-18)24-19(23-20)16-10-4-1-5-11-16/h1-15H,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNBQUQHTULVQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N2)S(=O)(=O)C3=CC=CC=C3)SC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
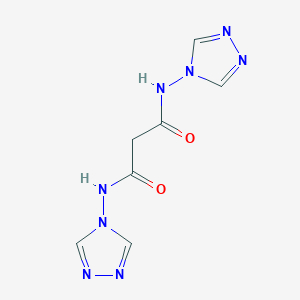
![2-(4-Morpholinylcarbonyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B412891.png)
![3-[5-(3-Carboxyphenyl)-3,7-diphenyl-1,5,3,7-diazadiphosphocan-1-yl]benzoic acid](/img/structure/B412893.png)
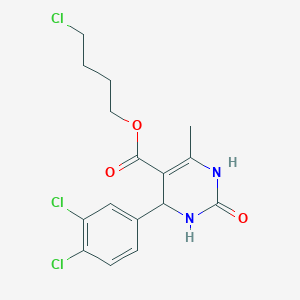
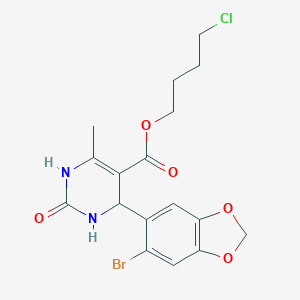
![N'-[1-(4-amino-1,2,5-oxadiazol-3-yl)ethylidene]acetohydrazide](/img/structure/B412903.png)
![ethyl {(4E)-4-[(5Z)-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B412905.png)
![3-[2-(2-Ethoxy-1-propenyl)naphtho[1,2-d][1,3]thiazol-1-ium-1-yl]-1-propanesulfonate](/img/structure/B412906.png)
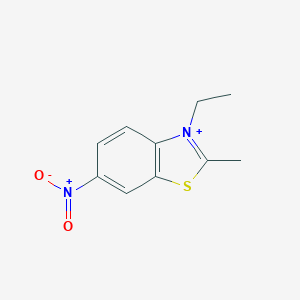
![2-(3-chlorophenyl)-4-({[4'-({[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)[1,1'-biphenyl]-4-yl]amino}methylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B412908.png)
![N~2~,N~2~'-dinaphthalen-1-yl[1,1'-biphenyl]-2,2'-dicarboxamide](/img/structure/B412909.png)
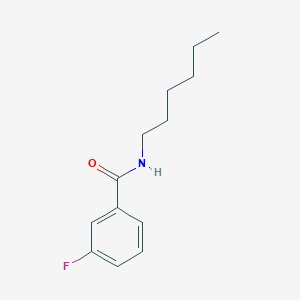
![N-{8-[(2-thienylcarbonyl)amino]octyl}-2-thiophenecarboxamide](/img/structure/B412911.png)
![2-(3,4-dimethylphenyl)-4-({[4'-({[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)[1,1'-biphenyl]-4-yl]amino}methylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B412913.png)
